molecular formula C24H29ClN2O2 B1228780 1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine

1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine

Cat. No. B1228780
M. Wt: 412.9 g/mol
InChI Key: XLZHXAXXJVKTFM-UHFFFAOYSA-N
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Description

1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methyl-2-propanamine is a member of indoles.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of various indole derivatives, including those similar to the specified compound, often involves reactions with primary amines. These processes result in compounds like 4-chloro-5-hydroxy-1H-benzo[g]indoles, which have potential applications in pharmaceutical research (Yi, Cho, & Lee, 2005).

Biological Activity

  • Methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives, which include similar indole-based structures, have shown biological activities like cytotoxicity against cancer cell lines and antimicrobial properties. This indicates the potential for research in therapeutic applications (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

Pharmacological Aspects

  • Aminopyrimidine derivatives of indoles, similar to the compound , have been identified as novel 5-HT(1A) agonists. This highlights their potential in pharmacological research for conditions related to serotonin receptors (Dounay et al., 2009).

Synthesis Techniques

  • The synthesis techniques for indole derivatives often involve palladium-catalyzed processes and can be used in preparing inhibitors for enzymes like phospholipase A2. This suggests applications in developing enzyme inhibitors (Sanz et al., 2007).

Therapeutic Applications

  • Research on indole derivatives, including those structurally similar to the specified compound, has shown promise in developing anti-inflammatory and analgesic agents. This opens up avenues for their use in treating pain and inflammation (Bhati & Kumar, 2008).

properties

Product Name

1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine

Molecular Formula

C24H29ClN2O2

Molecular Weight

412.9 g/mol

IUPAC Name

1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine

InChI

InChI=1S/C24H29ClN2O2/c1-24(2,14-18-15-26-21-10-9-19(25)13-20(18)21)27-11-12-28-22-5-3-4-6-23(22)29-16-17-7-8-17/h3-6,9-10,13,15,17,26-27H,7-8,11-12,14,16H2,1-2H3

InChI Key

XLZHXAXXJVKTFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CNC2=C1C=C(C=C2)Cl)NCCOC3=CC=CC=C3OCC4CC4

synonyms

N-(2-(2-cyclopropylmethoxyphenoxy)ethyl)-5-chloro-alpha,alpha-dimethyl-1H-indole-3-ethanamine hydrochloride
RS 17053
RS-17053

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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